molecular formula C6H6ClN3O2 B14804987 2-Methylamino-4-chlor-5-nitropyridin

2-Methylamino-4-chlor-5-nitropyridin

Cat. No.: B14804987
M. Wt: 187.58 g/mol
InChI Key: HVRTZDMTFJNQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylamino-4-chloro-5-nitropyridine is a pyridine derivative characterized by a methylamino group (-NHCH₃) at position 2, a chlorine atom at position 4, and a nitro group (-NO₂) at position 3. This substitution pattern confers unique physicochemical properties, including enhanced reactivity in nucleophilic substitution reactions and distinct biological activity profiles. Its molecular formula is C₆H₆ClN₃O₂, with a molecular weight of 187.58 g/mol . The compound’s structural features make it a valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

4-chloro-N-methyl-5-nitropyridin-2-amine

InChI

InChI=1S/C6H6ClN3O2/c1-8-6-2-4(7)5(3-9-6)10(11)12/h2-3H,1H3,(H,8,9)

InChI Key

HVRTZDMTFJNQNQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methylamino-4-chlor-5-nitropyridin typically involves the nitration of 2-methylamino-4-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Variations and Their Impacts

The biological and chemical behavior of pyridine derivatives is highly sensitive to substituent positioning and functional group identity. Below is a comparative analysis of 2-Methylamino-4-chloro-5-nitropyridine with analogous compounds:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Biological Activity Key Features
2-Methylamino-4-chloro-5-nitropyridine 2-NHCH₃, 4-Cl, 5-NO₂ Enzyme inhibition, antimicrobial High reactivity due to methylamino group; selective targeting
2-Chloro-4-methyl-5-nitropyridine 2-Cl, 4-CH₃, 5-NO₂ Antibacterial Methyl group enhances lipophilicity; moderate activity
5-Chloro-4-methyl-3-nitropyridin-2-amine 2-NH₂, 4-CH₃, 5-Cl, 3-NO₂ Synthetic intermediate Chlorine at position 5 improves electrophilicity
2-Chloro-5-iodo-4-methyl-3-nitropyridine 2-Cl, 4-CH₃, 5-I, 3-NO₂ Cross-coupling reactions Iodine substitution enables catalytic applications
2-Amino-4-methyl-3-nitropyridine 2-NH₂, 4-CH₃, 3-NO₂ Anticancer research Amino group facilitates hydrogen bonding; lower cytotoxicity

Pharmaceutical Development

  • Kinase Inhibitors: The methylamino group in the target compound improves binding affinity to ATP-binding pockets, as demonstrated in studies comparing it to Imatinib analogs .
  • Anticancer Agents : Structural analogs lacking the nitro group (e.g., 4-Methyl-5-nitropyridin-2-amines) show reduced efficacy, highlighting the nitro group’s role in DNA intercalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.